Home > Products > Screening Compounds P136206 > Rolapitant hydrate hydrochloride
Rolapitant hydrate hydrochloride -

Rolapitant hydrate hydrochloride

Catalog Number: EVT-12646634
CAS Number:
Molecular Formula: C25H29ClF6N2O3
Molecular Weight: 555.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rolapitant hydrate hydrochloride is a selective and competitive antagonist of the neurokinin-1 receptor, primarily used in the prevention of chemotherapy-induced nausea and vomiting. It acts by inhibiting the action of substance P, a neuropeptide involved in the emetic response. Rolapitant is classified as a small molecule drug and has been approved for medical use, particularly in combination with other antiemetics to enhance efficacy in managing nausea associated with chemotherapy treatments .

Source and Classification

Rolapitant hydrate hydrochloride is derived from l-pyroglutamic acid through a series of synthetic steps. It belongs to the class of tachykinin compounds, specifically targeting neurokinin-1 receptors. The compound is recognized for its high selectivity towards these receptors, making it effective in clinical settings . The chemical formula for rolapitant is C25H29ClF6N2O3C_{25}H_{29}ClF_{6}N_{2}O_{3}, with an average molecular weight of approximately 500.485 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of rolapitant involves several key steps, starting from commercially available l-pyroglutamic acid. The process typically includes:

  1. Condensation Reaction: l-pyroglutamic acid is reacted with trimethylacetaldehyde in the presence of methanesulfonic acid to form a pyrrolo-oxazolidone intermediate.
  2. Alkylation: This intermediate undergoes deprotonation and stereoselective alkylation using methyl formate, facilitated by copper chloride as a Lewis acid.
  3. Reduction: The resulting aldehyde is reduced to yield the desired amine product.
  4. Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form through precipitation from an ethanol-water mixture containing hydrochloric acid, yielding rolapitant hydrochloride hydrate as a white crystalline solid .
Molecular Structure Analysis

Structure and Data

Rolapitant's molecular structure features a complex arrangement that includes multiple rings and functional groups conducive to its receptor-binding properties. The structural representation can be summarized as follows:

  • Chemical Formula: C25H29ClF6N2O3C_{25}H_{29}ClF_{6}N_{2}O_{3}
  • Molecular Weight: 500.485 g/mol
  • InChIKey: GZQWMYVDLCUBQX-WVZIYJGPSA-N
  • Structural Characteristics: Rolapitant contains fluorinated groups which enhance its pharmacokinetic properties, including increased lipophilicity and receptor affinity .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of rolapitant primarily involves its interaction with neurokinin-1 receptors. Upon administration, rolapitant binds competitively to these receptors, preventing substance P from exerting its emetic effects. This mechanism is crucial for its therapeutic action in preventing nausea and vomiting associated with chemotherapy.

Key reactions include:

  • Binding Reaction: Rolapitant binds to neurokinin-1 receptors, inhibiting the binding of substance P.
  • Metabolic Pathways: Rolapitant is metabolized by cytochrome P450 enzyme 3A4, producing active metabolites that contribute to its pharmacological effects .
Mechanism of Action

Process and Data

Rolapitant functions by antagonizing neurokinin-1 receptors located in the central nervous system and gastrointestinal tract. By blocking these receptors, it effectively reduces the signaling pathways activated by substance P, which are responsible for inducing nausea and vomiting.

The pharmacodynamic profile indicates that rolapitant reaches peak plasma concentrations approximately four hours post-administration, demonstrating significant protein binding (99.8% bound to plasma proteins) and a large volume of distribution (460 L) . This profile supports its efficacy as an antiemetic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rolapitant hydrate hydrochloride exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility: Poorly soluble in water (0.00166 mg/mL) but can be formulated into more soluble forms for intravenous administration.
  • pKa Values: Strongest acidic pKa at 14.15; strongest basic pKa at 8.3.
  • Polar Surface Area: 50.36 Ų
  • Rotatable Bonds: 7
  • Number of Rings: 4
    These properties influence its formulation strategies and therapeutic applications .
Applications

Scientific Uses

Rolapitant is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting: It is administered alongside other antiemetics to provide comprehensive management of nausea associated with cancer treatment.
  • Postoperative Nausea and Vomiting: Ongoing research explores its effectiveness in preventing nausea following surgical procedures .

The compound's ability to selectively block neurokinin-1 receptors positions it as a valuable agent in managing various forms of nausea beyond chemotherapy settings.

Molecular Pharmacology of Neurokinin-1 Receptor Antagonism

Structural Determinants of NK1 Receptor Binding Affinity and Selectivity

Rolapitant hydrate hydrochloride (chemical name: (5S,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one hydrochloride hydrate) exhibits exceptional binding specificity for the human neurokinin-1 (NK1) receptor due to its distinct stereochemical and substituent features. The compound's molecular weight is 554.95 g/mol with the chemical formula C₂₅H₂₉ClF₆N₂O₃ [1] [4]. Its binding affinity (Ki = 0.66 nM) arises from three critical structural elements:

  • Spirodecanone Core: The 1,7-diazaspiro[4.5]decan-2-one scaffold provides optimal spatial orientation for anchoring to transmembrane domains 4 and 5 of the NK1 receptor through hydrogen bonding with Gln165 and hydrophobic interactions with Phe268 [4] [7].
  • Chiral Aryloxy Side Chain: The (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy group inserts into a hydrophobic subpocket, with trifluoromethyl groups enhancing binding via fluorine-mediated dipolar interactions with Tyr287 (bond distance: 2.9Å) [6] [7].
  • Stereospecificity: The (5S,8S) configuration at the spirocyclic ring and (R) configuration at the benzylic carbon are essential for activity. Inversion at either center reduces affinity >100-fold due to steric clashes with Ile113 and His197 [4].

Table 1: Structural Components and Their Pharmacological Roles in Rolapitant

Structural ElementMolecular InteractionsEffect on NK1 Binding
Spirodecanone core (5S,8S)H-bond with Gln165; hydrophobic packing with Phe268Ki = 0.66 nM (human)
3,5-Bis(trifluoromethyl)phenylFluorine-π interactions with Tyr287; hydrophobic enclosure1000× selectivity over NK2/NK3
Phenyl group at C8π-π stacking with Phe268Prevents agonist-induced conformational change

The trifluoromethyl groups confer exceptional selectivity (>1000-fold) over closely related NK2 and NK3 receptors by exploiting size differences in the orthosteric pocket—particularly the substitution of Tyr287 in NK1 with smaller Ala286 in NK2 [1] [7].

Kinetic Characterization of Receptor Dissociation and Functional Antagonism

Rolapitant exhibits slow receptor dissociation kinetics, a defining feature underlying its long-lasting antiemetic effects. In vitro studies demonstrate a dissociation half-life (t½) >48 hours from human NK1 receptors, persisting 5× longer than aprepitant (t½ ~12 hours) [1] [7]. This prolonged binding translates to sustained functional antagonism:

  • Calcium Flux Inhibition: In CHO cells expressing human NK1, rolapitant (1–1000 nM) causes concentration-dependent rightward shifts in the GR73632 (NK1 agonist) calcium response curve, with pA2 = 10.2. Complete blockade occurs at 100 nM, persisting for >24 hours after washout [1] [3].
  • In Vivo Duration: In gerbil foot-tapping models, oral rolapitant (0.3 mg/kg) achieves >90% inhibition of GR73632-induced responses at 4 hours (ID90 = 0.3 mg/kg). Remarkably, >50% receptor occupancy persists at 72 hours post-dose—correlating with its elimination half-life in plasma [1] [7].
  • Noncompetitive Antagonism: At concentrations >10× Ki, rolapitant reduces the maximal response to substance P by 85%, indicating insurmountable binding due to its slow off-rate [7].

The extended receptor occupancy enables single-dose protection against both acute (0–24h) and delayed (24–120h) chemotherapy-induced vomiting, as validated in ferret emesis models where a 1 mg/kg dose abolished cisplatin-induced vomiting for 72 hours [1] [3].

Comparative Analysis of Cross-Species NK1 Receptor Binding Kinetics

Rolapitant displays marked species-dependent affinity variations linked to sequence polymorphisms in the NK1 receptor ligand-binding domain. Binding affinities span a 600-fold range across mammals:

Table 2: Rolapitant Binding Affinities Across Species

SpeciesNK1 Receptor Ki (nM)Key Receptor PolymorphismFunctional Potency (ID90, mg/kg)
Human0.66None (reference)0.3 (gerbil model)
Gerbil0.13Val213→Ile0.03
Guinea Pig0.72Phe268→Tyr0.1
Monkey2.5Ile290→Val0.3
Rabbit31.7Gln165→Glu; Phe268→Leu>1.0
Rat78.6His197→Tyr; Phe268→LeuInactive at 3 mg/kg
Mouse60.4His197→Tyr; Phe268→LeuInactive at 3 mg/kg

Mechanistic insights:

  • Enhanced affinity in gerbils (Ki=0.13 nM) arises from a Val213→Ile substitution, creating deeper hydrophobic enclosure for the 3,5-bis(trifluoromethyl)phenyl group [1] [7].
  • Reduced rodent affinity stems from His197→Tyr (rat/mouse) and Phe268→Leu (rat/rabbit) mutations. Tyr197 sterically hinders the spirodecanone ring, while Leu268 weakens π-stacking with the C8-phenyl group [1] [4].
  • Guinea pig relevance: Despite Phe268→Tyr, affinity remains high (Ki=0.72 nM) because Tyr268 maintains π-interactions. This explains why guinea pigs—unlike rats—show emesis suppression at 0.1 mg/kg [1] [6].

These variations necessitate careful model selection: gerbils and ferrets (high affinity) predict human efficacy, whereas rats and mice are unsuitable for in vivo testing [1] [7].

Molecular Modeling of Ligand-Receptor Interaction Mechanisms

Computational simulations reveal precise binding mode determinants of rolapitant hydrate hydrochloride within the human NK1 receptor (PDB ID: 6HLO homology model):

Docking and Molecular Dynamics Findings:

  • Spirocyclic Core Anchoring: The protonated amine at N7 forms a salt bridge with Glu193 (distance: 2.8Å), while the carbonyl at C2 H-bonds with Gln165 (3.0Å). This anchors the ligand deep in the orthosteric site [4] [6].
  • Trifluoromethyl Group Interactions: The -CF3 groups engage in orthogonal dipole-dipole interactions with Tyr287 (F···H-C distance: 2.3Å) and fill a hydrophobic subpocket lined by Ile113, Val116, and Phe268 (van der Waals energy: −8.2 kcal/mol) [4] [7].
  • Allosteric Effects: Rolapitant binding expands the extracellular vestibule by 4.5Å, preventing substance P approach. Concurrently, it stabilizes an inactive conformation via displacement of the TM6 intracellular helix (rotation: 14°) [6].

Free Energy Calculations:

  • MM-GBSA analysis estimates total binding energy = −42.3 kcal/mol, dominated by:
  • Van der Waals contributions: −35.1 kcal/mol (82%)
  • Electrostatic contributions: −5.2 kcal/mol (13%)
  • Lipophilic stabilization from trifluoromethyl groups: −3.7 kcal/mol [4] [7]

The simulations rationalize rolapitant’s slow off-rate: unbinding requires coordinated disruption of multiple interactions, with an energy barrier of +28.4 kcal/mol—explaining the >48-hour dissociation half-life [6] [7].

Properties

Product Name

Rolapitant hydrate hydrochloride

IUPAC Name

8-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride

Molecular Formula

C25H29ClF6N2O3

Molecular Weight

555.0 g/mol

InChI

InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2

InChI Key

GZQWMYVDLCUBQX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.